Potassium Bis(1-pyrazolyl)borohydride
Overview
Description
Potassium Bis(1-pyrazolyl)borohydride, also known as Potassium Dihydrobis(1-pyrazolyl)borate, is a chemical compound with the molecular formula C6H6BKN4 . It has a molecular weight of 186.07 g/mol . The compound appears as a white to almost white powder or crystal .
Molecular Structure Analysis
The molecular structure of Potassium Bis(1-pyrazolyl)borohydride consists of a boron atom bonded to two pyrazolyl groups and a potassium ion . The compound’s InChI Key is KIXPNQZZOUCWGN-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
Potassium Bis(1-pyrazolyl)borohydride is a solid at 20°C . It has a melting point range of 165.0 to 169.0°C . The compound is slightly soluble in water .Scientific Research Applications
Summary of the Application
Poly(pyrazolyl)borate ligands have been obtained through the reaction of highly reactive haloboranes with in situ formed pyrazolides under very mild conditions . This versatile synthetic method allows the selective synthesis of bis-, tris-, or tetrakis(pyrazolyl)borates .
Methods of Application or Experimental Procedures
The most common route to prepare poly(pyrazolyl)borates is the reaction of a high excess of the desired pyrazole derivative with a metal borohydride in the absence of solvent . This transformation presents drawbacks such as difficult control of the reaction stoichiometry with possible formation of mixtures of dihydrobis(pyrazolyl)borates (Bpx), hydrotris(pyrazolyl)borates (Tpx) and tetrakis(pyrazolyl)borates (Tkpx), hazardous evolution of hydrogen gas under high temperature conditions, limited functional group scope due to their sensibility under reductant conditions and pyrazoles containing simultaneously electron-withdrawing and bulky substituents do not react under these conditions due to reduced nucleophilicity and higher steric hindrance .
Results or Outcomes Obtained
The success of this family of ligands resides in the possibility of fine-tuning the electronic and steric properties of the metal complexes through the introduction of appropriate groups on the heterocyclic rings . Despite the more than 4200 crystal structures of this type of complexes that have been described, the simultaneous pyrazole decoration with bulky and electron-withdrawing substituents has not been possible to date .
Safety And Hazards
Potassium Bis(1-pyrazolyl)borohydride is classified as a hazardous substance. It can cause skin irritation (H315) and serious eye irritation (H319). When in contact with water, it releases flammable gas (H261) . If eye irritation persists, it is advised to get medical advice or attention (P337 + P313). The compound should be stored in a dry place and in a closed container (P402 + P404) .
properties
InChI |
InChI=1S/C6H6BN4.K/c1-3-8-10(5-1)7-11-6-2-4-9-11;/h1-6H;/q-1;+1 | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIXPNQZZOUCWGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](N1C=CC=N1)N2C=CC=N2.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BKN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30635728 | |
Record name | Potassium dihydridodi(1H-pyrazol-1-yl)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30635728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium Bis(1-pyrazolyl)borohydride | |
CAS RN |
18583-59-0 | |
Record name | Potassium dihydridodi(1H-pyrazol-1-yl)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30635728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Potassium Bis(1-pyrazolyl)borohydride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
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